![molecular formula C16H20N2O4 B2366664 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea CAS No. 2097914-43-5](/img/structure/B2366664.png)
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is a complex organic compound that features a furan ring, a phenyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. One common approach is to start with the furan derivative and introduce the phenyl group through a Suzuki–Miyaura cross-coupling reaction . The hydroxyethyl group can be added via a hydroxylation reaction, and the urea moiety is introduced through a reaction with an isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furanones
Reduction: Cyclohexyl derivatives
Substitution: Various substituted urea derivatives
Scientific Research Applications
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The furan ring can intercalate with DNA, disrupting its function and leading to cell death. The hydroxyethyl group can form hydrogen bonds with proteins, altering their activity . The urea moiety can inhibit enzymes by mimicking the transition state of their substrates .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with antimicrobial properties.
Phenylurea: A compound with herbicidal activity.
Hydroxyethyl urea: Known for its moisturizing properties in cosmetic formulations.
Uniqueness
1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea is unique due to its combination of a furan ring, phenyl group, and urea moiety, which imparts a range of biological activities and chemical reactivity not seen in simpler compounds .
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-10-8-17-16(20)18-11-14(19)12-4-6-13(7-5-12)15-3-2-9-22-15/h2-7,9,14,19H,8,10-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUIVQNRARLUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2366581.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)
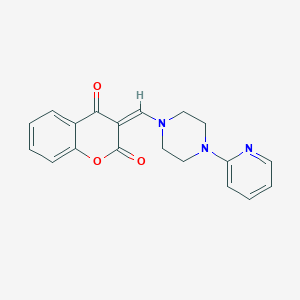
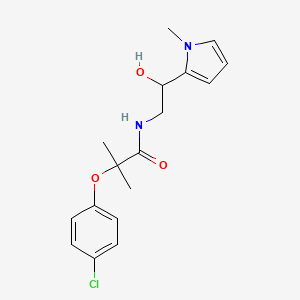

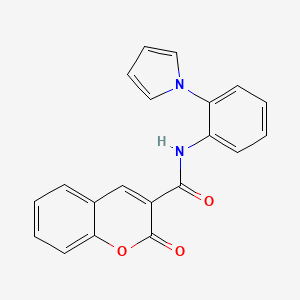
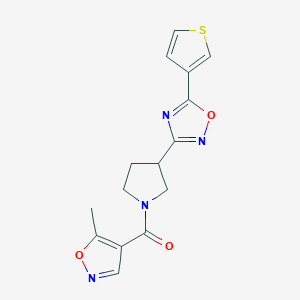
![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)
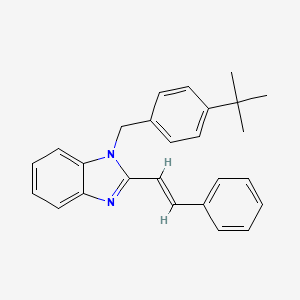
![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)
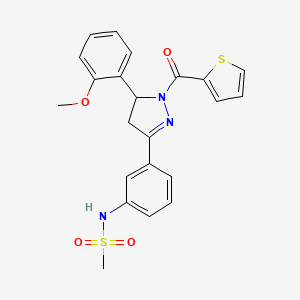
![N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride](/img/structure/B2366604.png)
